1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE

Description

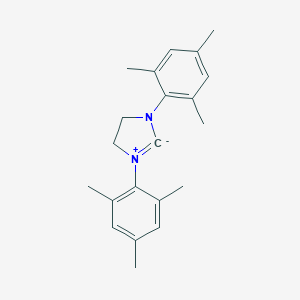

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (hereafter referred to by its full systematic name) is a saturated N-heterocyclic carbene (NHC) ligand characterized by its 4,5-dihydroimidazol-2-ylidene backbone and mesityl (2,4,6-trimethylphenyl) substituents. This structural saturation distinguishes it from unsaturated NHCs like 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), conferring enhanced electron-donating capacity and stability . The compound is widely employed in organometallic catalysis, particularly in ruthenium-based complexes for olefin metathesis and iridium complexes for hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) . Commercial availability in high purity (>96.0% as Ru) further underscores its industrial relevance .

Properties

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMWOQFDLBIYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459319 | |

| Record name | SIMes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173035-11-5 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173035-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SIMes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 2,4,6-Trimethylaniline

The first step involves the alkylation of 2,4,6-trimethylaniline with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the dibromoethane to form a diammonium intermediate. The use of excess dibromoethane ensures complete alkylation, typically conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis.

Reaction Conditions:

Cyclization to Form the Imidazolium Ring

The diammonium intermediate undergoes cyclization in the presence of a base, such as potassium carbonate, to form the imidazolium ring. This step is critical for establishing the five-membered heterocyclic structure. The reaction is typically heated to 80–100°C for 8–12 hours to ensure complete ring closure.

Key Observations:

-

Steric hindrance from the 2,4,6-trimethylphenyl groups necessitates prolonged heating.

-

Suboptimal base selection (e.g., sodium hydroxide) leads to side reactions, reducing yield.

Deprotonation to Generate the Free Carbene

The free carbene is liberated from the imidazolium salt via deprotonation using strong bases. This step requires stringent anhydrous conditions to prevent protonation by ambient moisture.

Base Selection and Reaction Optimization

Potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) are commonly employed for deprotonation. KOtBu offers higher basicity, enabling rapid deprotonation at room temperature, while Cs₂CO₃ requires heating but provides milder conditions.

Comparative Data:

Isolation and Characterization

The free carbene is isolated via filtration and recrystallization from non-polar solvents (e.g., hexane). Characterization by nuclear magnetic resonance (NMR) spectroscopy reveals a distinctive singlet for the carbenic carbon at δ 210–220 ppm in the ¹³C NMR spectrum. X-ray crystallography confirms the planar geometry of the carbene and the trans arrangement of substituents around the metal center in subsequent complexes.

Alternative Routes and Industrial-Scale Synthesis

Immobilization on Molecular Sieves

Recent advancements highlight the immobilization of SIMes on molecular sieves to create heterogeneous catalysts. This method involves stirring the carbene with activated sieves in DCM, yielding a recyclable catalyst with retained activity.

Advantages:

One-Pot Synthesis from Trimethylaniline

Industrial protocols often consolidate the alkylation, cyclization, and deprotonation steps into a single reactor. This approach reduces purification steps and improves scalability, albeit with a slight yield reduction (~65%).

Challenges and Mitigation Strategies

Moisture Sensitivity

The free carbene is highly moisture-sensitive, necessitating glovebox or Schlenk line techniques. Storage under inert atmosphere (argon or nitrogen) at −20°C prolongs stability.

Byproduct Formation

Side products, such as dimerized imidazolium species, arise from incomplete alkylation. These are mitigated by using excess dibromoethane and rigorous purification via column chromatography.

Applications in Organometallic Chemistry

While beyond the scope of preparation methods, SIMes’ utility in catalysis underscores the importance of its synthesis. It serves as a ligand in Grubbs II catalysts for olefin metathesis and in gold(III) complexes for trifluoromethylation reactions .

Chemical Reactions Analysis

1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions involving this compound can lead to the formation of different reduced species.

Substitution: This compound can participate in substitution reactions, where it acts as a ligand and is replaced by other ligands in a complex.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various ligands. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in organometallic chemistry, particularly in the synthesis of complex metal catalysts.

Biology: Investigated for its potential use in biological systems due to its stability and reactivity.

Medicine: Explored for its potential therapeutic applications, although this area is still under research.

Mechanism of Action

The mechanism by which 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE exerts its effects involves its role as a ligand. This compound coordinates with metal centers, stabilizing them and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal complex and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected NHC Ligands

Key Observations:

Backbone Saturation : The saturated backbone of this compound enhances its σ-donating ability compared to unsaturated IMes, improving metal-ligand bond strength and catalyst longevity .

Substituent Effects : While this compound and IMes share mesityl substituents, SIPr and IPr feature bulkier 2,6-diisopropylphenyl groups. This steric difference influences substrate accessibility in catalytic cycles .

Steric Bulk : The moderate steric profile of this compound balances activity and selectivity in ruthenium-mediated olefin metathesis, outperforming bulkier ligands like SIPr in sterically constrained reactions .

Functional Comparisons in Catalysis

Ruthenium Complexes

This compound is integral to advanced ruthenium catalysts, such as Neolyst™ M2, which exhibit high efficiency in ring-closing metathesis (RCM) and cross-metathesis. These complexes outperform IMes-based analogs in stability under oxidative conditions due to the ligand’s saturated backbone . For example, Neolyst™ M2 (CAS 536724-67-1) achieves >95% purity and is preferred for industrial-scale syntheses .

Iridium SABRE Catalysts

In SABRE hyperpolarization, iridium complexes bearing this compound demonstrate superior polarization transfer efficiency compared to IMes analogs, attributed to the ligand’s stronger electron donation and reduced steric hindrance .

Copper Catalysis

While SIPr and IPr dominate copper-catalyzed reactions (e.g., C–N bond formation), this compound is less commonly used in this domain due to its mesityl substituents, which provide insufficient steric shielding for sensitive substrates .

Biological Activity

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (often referred to as IMes) is a member of the N-heterocyclic carbene (NHC) family. NHCs have garnered significant attention in recent years due to their unique properties and versatile applications in catalysis and medicinal chemistry. This article focuses on the biological activity of IMes, particularly its role in catalysis and potential therapeutic applications.

- Molecular Formula : C21H27ClN2

- Molecular Weight : 342.91 g/mol

- Appearance : White to beige powder

- CAS Number : 141556-45-8

Biological Activity Overview

The biological activity of IMes primarily revolves around its application as a ligand in various catalytic processes. The unique electronic properties of this compound allow it to stabilize metal centers in catalytic cycles, enhancing reaction rates and selectivity.

Catalytic Applications

- Metal-Catalyzed Reactions : IMes has been extensively used as a ligand in metal-catalyzed reactions such as:

- Photoinitiated Reactions : Recent studies have indicated that IMes can be employed in photoinitiated olefin metathesis reactions, showcasing its versatility beyond traditional catalytic roles .

Case Study 1: Insecticidal Activity

Research has demonstrated that derivatives of IMes exhibit significant insecticidal activity. For instance, a study reported that specific NHC ligands showed high insecticidal efficacy against various pests, suggesting potential agricultural applications for IMes derivatives .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of NHC complexes has shown promising results. Compounds based on IMes were tested against several cancer cell lines, revealing cytotoxic effects that warrant further exploration into their mechanisms of action and potential therapeutic applications .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What are the established synthetic routes and purification protocols for 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes)?

The synthesis typically involves cyclization of substituted imidazolidinium salts under inert conditions. A general method includes refluxing precursors (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride) with a strong base (e.g., potassium hexamethyldisilazide) in anhydrous tetrahydrofuran (THF) under argon. Purification is achieved via recrystallization from toluene or hexane, followed by vacuum drying . Characterization by - and -NMR confirms carbene formation, with diagnostic downfield shifts for the carbenic carbon (~210–220 ppm in -NMR) .

Q. How is SIMes characterized to confirm its structural integrity and purity?

Key techniques include:

- NMR spectroscopy : -NMR identifies aryl methyl protons (δ 2.1–2.3 ppm) and backbone protons (δ 3.5–4.0 ppm). -NMR confirms the carbene resonance .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, validating bond lengths (e.g., C–N distances ~1.35 Å) and planarity of the NHC ligand .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values .

Q. What role does SIMes play in Grubbs II catalysts, and how is its ligand efficacy evaluated?

SIMes serves as a strong σ-donor ligand in Grubbs II catalysts, enhancing thermal stability and olefin metathesis activity. Ligand efficacy is assessed via turnover frequency (TOF) in model reactions (e.g., ring-closing metathesis of diethyl diallylmalonate) and compared to IMes (unsaturated analog). Kinetic studies monitor Ru–carbene bond dissociation energies using Arrhenius plots .

Q. What safety precautions are critical when handling SIMes in the laboratory?

- Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .

- Handling : Use gloves and eye protection; avoid inhalation. In case of skin contact, wash with soap/water. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

- NFPA ratings : Health hazard 1, flammability 2, reactivity 0 .

Advanced Research Questions

Q. How can researchers design experiments to optimize SIMes’ catalytic efficiency in ring-opening polymerization (ROP) of lactones?

- Substrate screening : Test lactones (e.g., ε-caprolactone, δ-valerolactone) with varying ring sizes and substituents.

- Co-catalyst systems : Pair SIMes with thiourea derivatives (e.g., (-)-sparteine) to reduce reaction time and catalyst loading (e.g., from days to hours at room temperature) .

- Kinetic profiling : Use -NMR or inline IR to track monomer conversion and determine rate constants. Compare with IMes to evaluate backbone saturation effects .

Q. What computational approaches (e.g., DFT) elucidate SIMes’ electronic and steric contributions in Ru-catalyzed reactions?

- Geometry optimization : Use Gaussian or ORCA to model Ru–SIMes complexes. Compare bond lengths/angles with IMes to assess backbone rigidity .

- NBO analysis : Quantify σ-donor strength via natural charge distribution on the carbene carbon.

- Transition state modeling : Study initiation steps (e.g., indenylidene-to-methylidene conversion) using methoxyethene as a substrate to simulate electron-deficient olefins .

Q. How can contradictory data on SIMes’ catalyst performance in different solvents be resolved?

- Solvent parameter screening : Corrate activity with solvent polarity (), dielectric constant, and coordinating ability (e.g., THF vs. toluene).

- Control experiments : Test solvent-free conditions or ionic liquids to isolate solvent effects.

- Spectroscopic validation : Use UV-vis or -NMR to detect solvent–catalyst adducts .

Q. What strategies improve SIMes’ stability and recyclability in continuous-flow metathesis systems?

- Immobilization : Anchor SIMes onto mesoporous silica or polymeric supports via covalent grafting.

- Additive screening : Introduce radical inhibitors (e.g., BHT) to mitigate decomposition pathways.

- Flow reactor optimization : Adjust residence time and temperature to balance conversion and catalyst lifetime .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.